molecular formula C24H16F9O3P B5525479 2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-1-phenylethyl diphenylphosphinate

2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-1-phenylethyl diphenylphosphinate

Cat. No. B5525479
M. Wt: 554.3 g/mol
InChI Key: RWIHAKPWOCEZAR-UHFFFAOYSA-N
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Description

Fluorinated compounds and phosphinate derivatives have attracted significant interest due to their unique chemical and physical properties, which make them valuable for various applications in materials science, organic synthesis, and as intermediates in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves nucleophilic substitution reactions, where fluorinated alkyl groups are introduced to achieve desired properties, such as enhanced stability or altered electronic characteristics (Facchetti et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of fluorinated compounds reveals the influence of fluorination on molecular geometry, electron distribution, and intermolecular interactions. X-ray diffraction and NMR spectroscopy are commonly used techniques for characterizing these structures (Jones & Bembenek, 1996).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity due to the electronegativity of fluorine atoms. This reactivity is utilized in various chemical reactions, including polymerization, to synthesize materials with specific properties (Sasaki, Tanabe, & Yoshifuji, 1999).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as thermal stability, melting and boiling points, and solubility, are significantly influenced by the presence of fluorine atoms. Fluorination can lead to materials that are resistant to heat and chemical attacks, making them suitable for high-performance applications (Yeo, Goh, Ku, & You, 2015).

Chemical Properties Analysis

The chemical properties of phosphinate derivatives, including their reactivity, stability, and interactions with various reagents, are critical for their application in organic synthesis and material science. Studies have shown that these compounds can act as ligands in complex formations, influencing the electronic and structural properties of the resulting materials (Hillebrand et al., 1998).

Scientific Research Applications

Fluorination Processes

  • The compound is relevant in studies exploring the fluorination of various aromatic molecules, where the yields of fluorinated products and regioselectivity are influenced by the reagent structure and reaction conditions (Zupan, Iskra, & Stavber, 1996).

Semiconductor Research

  • It plays a role in the synthesis and characterization of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, useful in semiconductor research (Facchetti et al., 2004).

Novel Water-Soluble Phosphines

  • Useful in the production of novel water-soluble secondary and tertiary phosphines with disulfonated 1,1'-biphenyl backbones and dibenzophosphole moieties, significant in the development of new phosphine ligands (Herd et al., 2002).

Synthesis of Difluorinated Pseudopeptides

  • Involved in the preparation of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids, highlighting its utility in peptide synthesis (Gouge, Jubault, & Quirion, 2004).

Hypervalent, Low-Coordinate Phosphorus(III) Centers

  • Aids in the study of hypervalent, low-coordinate phosphorus(III) centers in complexes with chelate ligands, significant in the field of inorganic chemistry (Burford et al., 2005).

Optical Waveguiding Applications

  • Relevant in the creation of cross-linkable, highly fluorinated poly(arylene ether ketones/sulfones) for optical waveguiding applications, showcasing its importance in material science (Qi et al., 2005).

Study of Radical Cation in Electrophilic Fluorination

  • Plays a part in the investigation of radical cation in electrophilic fluorination by ESI-MS, contributing to the understanding of fluorination mechanisms (Zhang et al., 2005).

properties

IUPAC Name

2-(2-diphenylphosphoryloxy-1,1-difluoro-2-phenylethyl)-2,3,3,4,4,5,5-heptafluorooxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F9O3P/c25-20(26,23(31)21(27,28)22(29,30)24(32,33)36-23)19(16-10-4-1-5-11-16)35-37(34,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIHAKPWOCEZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F9O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Diphenylphosphoryloxy-1,1-difluoro-2-phenylethyl)-2,3,3,4,4,5,5-heptafluorooxolane

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